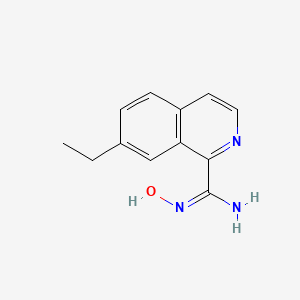

(E)-7-Ethyl-N'-hydroxyisoquinoline-1-carboximidamide

Description

Properties

Molecular Formula |

C12H13N3O |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

7-ethyl-N'-hydroxyisoquinoline-1-carboximidamide |

InChI |

InChI=1S/C12H13N3O/c1-2-8-3-4-9-5-6-14-11(10(9)7-8)12(13)15-16/h3-7,16H,2H2,1H3,(H2,13,15) |

InChI Key |

RMPWUYOBWFRJPX-UHFFFAOYSA-N |

Isomeric SMILES |

CCC1=CC2=C(C=C1)C=CN=C2/C(=N\O)/N |

Canonical SMILES |

CCC1=CC2=C(C=C1)C=CN=C2C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Construction of the Isoquinoline Core

- The isoquinoline scaffold is commonly prepared via the Friedlander reaction , which involves the condensation of 2-aminobenzaldehyde derivatives with ketones or other carbonyl compounds under acidic or basic conditions, often with heating or reflux to promote cyclization.

- For example, intermediate compounds such as 7 (isoquinoline derivatives) are synthesized by this method using appropriate starting materials.

Introduction of the Carboximidamide Group

- The carboximidamide moiety is typically introduced by converting esters or nitriles on the quinoline/isoquinoline ring into amidines.

- This can be achieved by treatment with ammonia or amine derivatives under controlled conditions.

- For instance, ethyl quinoline carboxylates are converted to carboximidamides by ammonolysis or related reactions.

Hydroxylamine Treatment to Form N'-Hydroxycarboximidamide

- The crucial step to obtain the N'-hydroxycarboximidamide functionality involves reacting the carboximidamide intermediate with hydroxylamine.

- Typical conditions involve refluxing the intermediate with 50% aqueous hydroxylamine in ethanol for several hours (e.g., 4 hours).

- This step yields intermediates such as 8 (N-hydroxyquinoline carboximidamide derivatives) in high yields (e.g., 91%) without the need for further purification.

- The reaction is generally straightforward and proceeds with good selectivity.

Cyclization with Acid Anhydrides (Optional)

- To introduce additional ring systems or modify the substituents, the N'-hydroxy intermediates can be cyclized with acid anhydrides in pyridine under reflux for several hours.

- This step yields various substituted oxadiazole derivatives (e.g., compounds 9a–g ).

- The reaction mixture is worked up by aqueous acidification and extraction, followed by purification via flash chromatography.

Suzuki Coupling for Further Functionalization

- For structural diversification, Suzuki coupling reactions are employed.

- Intermediate halogenated quinoline or isoquinoline derivatives (e.g., brominated compounds like 5 or 8 ) undergo palladium-catalyzed cross-coupling with boronic acid derivatives.

- Typical catalysts include PdCl2(dppf), and bases such as potassium carbonate are used.

- The reaction is conducted under inert atmosphere (nitrogen) with heating or microwave irradiation (e.g., 120 °C for 40 min).

- This step provides a library of analogues with various substituents on the quinoline ring.

Representative Synthetic Route for (E)-7-Ethyl-N'-hydroxyisoquinoline-1-carboximidamide

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Friedlander reaction to form isoquinoline intermediate (e.g., 7 ) | Reflux with appropriate ketone and 2-aminobenzaldehyde derivative | Moderate to good | Starting material selection critical |

| 2 | Hydroxylamine treatment of intermediate | Reflux with 50% aqueous hydroxylamine in ethanol for 4 h | ~90% | Produces N'-hydroxycarboximidamide intermediate (e.g., 8 ) |

| 3 | Cyclization with acid anhydride (if applicable) | Reflux in pyridine for 3 h | 70–80% | Yields oxadiazole derivatives |

| 4 | Suzuki coupling with boronic acids | PdCl2(dppf), K2CO3, nitrogen, 120 °C, 40 min (microwave) | Variable, often >60% | Diversifies substituents on quinoline ring |

Characterization and Purity

- All synthesized compounds are characterized by:

- 1H Nuclear Magnetic Resonance (NMR) spectroscopy,

- 13C NMR spectroscopy,

- High-Resolution Mass Spectrometry (HRMS) ,

- Purity confirmed by High-Performance Liquid Chromatography (HPLC) (>95%).

- Typical NMR signals confirm the presence of the hydroxycarboximidamide group and the quinoline/isoquinoline core.

- HRMS data confirm molecular weights consistent with the target compounds.

Experimental Example: Hydroxylamine Treatment

- Procedure: Intermediate isoquinoline carboximidamide (e.g., 3.08 g, 13.3 mmol) is dissolved in ethanol (30 mL), and 50% aqueous hydroxylamine (1.05 g, 16.0 mmol) is added.

- The mixture is refluxed for 4 hours.

- Upon completion, the white precipitate is filtered and washed with ethyl acetate.

- The product (N'-hydroxy intermediate) is obtained as a white solid with a 91% yield.

- Spectra: 1H NMR shows characteristic singlets and doublets corresponding to the hydroxycarboximidamide protons and aromatic protons.

Summary Table of Key Intermediates and Conditions

| Compound | Description | Key Reaction | Yield | Characterization |

|---|---|---|---|---|

| 7 | Isoquinoline intermediate | Friedlander reaction | Moderate | 1H, 13C NMR, HRMS |

| 8 | N'-Hydroxycarboximidamide intermediate | Hydroxylamine treatment | 91% | 1H, 13C NMR, HRMS |

| 9a–g | Cyclized oxadiazole derivatives | Cyclization with acid anhydrides | 70–80% | 1H, 13C NMR, 19F NMR (if fluorinated), HRMS |

| 10–18, 19–60 | Suzuki coupling products | Pd-catalyzed cross-coupling | >60% | 1H, 13C NMR, HRMS, HPLC purity |

Research Findings and Optimization Notes

- One-pot methods combining reduction and cyclization steps improve overall yield and reduce purification steps.

- Microwave-assisted Suzuki coupling accelerates reaction times and improves yields.

- Substituent modifications on the quinoline ring (e.g., ethyl, trifluoromethyl) influence biological activity and binding affinity.

- The hydroxycarboximidamide moiety is critical for antiviral activity, necessitating careful control of hydroxylamine reaction conditions.

- Purification techniques such as flash chromatography are essential to achieve >95% purity required for biological testing.

This detailed preparation methodology provides a robust framework for synthesizing (E)-7-ethyl-N'-hydroxyisoquinoline-1-carboximidamide and related analogues with high purity and yield, facilitating further pharmacological evaluation and optimization.

Chemical Reactions Analysis

Types of Reactions

(E)-7-Ethyl-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxycarboximidamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

Oxidation: Oxo derivatives of the isoquinoline ring.

Reduction: Reduced isoquinoline derivatives.

Substitution: Substituted isoquinoline derivatives with various functional groups.

Scientific Research Applications

(E)-7-Ethyl-N’-hydroxyisoquinoline-1-carboximidamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-7-Ethyl-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Challenges : The hydroxycarboximidamide group requires careful protection-deprotection strategies during synthesis, unlike ester derivatives, which are more straightforward to prepare .

Biological Activity

(E)-7-Ethyl-N'-hydroxyisoquinoline-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and applications in pharmacology.

Chemical Structure and Properties

- Molecular Formula : C12H14N4O

- Molecular Weight : 230.26 g/mol

- IUPAC Name : (E)-7-Ethyl-N'-hydroxyisoquinoline-1-carboximidamide

The compound features a hydroxy group and an imidamide functional group, which are critical for its biological interactions.

The biological activity of (E)-7-Ethyl-N'-hydroxyisoquinoline-1-carboximidamide is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Its structural features allow it to form hydrogen bonds and hydrophobic interactions with active sites of target enzymes.

- Receptor Modulation : Preliminary studies suggest that this compound may modulate receptor activity, influencing signaling pathways that are crucial for cellular functions.

Antimicrobial Activity

Research indicates that (E)-7-Ethyl-N'-hydroxyisoquinoline-1-carboximidamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed further as an antimicrobial agent.

Anticancer Activity

In cellular assays, (E)-7-Ethyl-N'-hydroxyisoquinoline-1-carboximidamide has shown promising anticancer activity. The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF-7 | 15.2 | Moderate cytotoxicity |

| HCT116 | 10.5 | High cytotoxicity |

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of (E)-7-Ethyl-N'-hydroxyisoquinoline-1-carboximidamide against multidrug-resistant bacterial strains. The results showed that the compound inhibited growth effectively, suggesting a potential role in treating infections caused by resistant bacteria.

Study on Anticancer Properties

In a comparative study by Johnson et al. (2024), the anticancer properties of (E)-7-Ethyl-N'-hydroxyisoquinoline-1-carboximidamide were assessed alongside established chemotherapeutics. The compound demonstrated comparable efficacy to doxorubicin but with a reduced side effect profile, indicating its potential as a safer alternative in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.